molecular formula C13H9FN2 B2400332 3-(4-fluorophenyl)-1H-indazole CAS No. 155590-27-5

3-(4-fluorophenyl)-1H-indazole

Cat. No. B2400332
CAS RN: 155590-27-5
M. Wt: 212.227
InChI Key: LLPAFTHNIULCDH-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1H-indazole is a compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle, attached to a fluorophenyl group . The fluorophenyl group consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact properties and applications of this specific compound are not widely documented in the literature.

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Fluorophenyl)propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

3-(4-fluorophenyl)-1H-indazole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets through various mechanisms, including electrophilic substitution, due to excessive π-electrons delocalization . The presence of the fluorine atom on the phenyl ring in similar compounds has been found to enhance binding affinity with certain targets .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that the position and nature of substitution in the phenyl ring of uncharged ligands can affect overall binding and such a delicate balance is important to achieve superior binding affinity .

Result of Action

Some indole derivatives have shown potent antiviral activity, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that 3-(4-fluorophenyl)-1H-indazole may also have significant biological effects.

Action Environment

One study found that a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, acted as a corrosion inhibitor for carbon steel in a 1-m hcl medium . This suggests that environmental factors can indeed influence the action of such compounds.

properties

IUPAC Name

3-(4-fluorophenyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPAFTHNIULCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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